molecular formula C17H13ClN2O4S2 B3613776 methyl 3-amino-4-[(4-chlorobenzyl)thio]-6-nitro-1-benzothiophene-2-carboxylate

methyl 3-amino-4-[(4-chlorobenzyl)thio]-6-nitro-1-benzothiophene-2-carboxylate

Cat. No. B3613776
M. Wt: 408.9 g/mol
InChI Key: JCPWTUMNHIKBPD-UHFFFAOYSA-N
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Description

The compound “methyl 3-amino-4-[(4-chlorobenzyl)thio]-6-nitro-1-benzothiophene-2-carboxylate” is likely a complex organic molecule. It contains a benzothiophene group (a type of heterocyclic compound), a nitro group (-NO2), an amino group (-NH2), and a carboxylate ester group (-COOCH3). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene ring system, the nitro group, the amino group, and the carboxylate ester group would all contribute to the overall structure. The presence of the nitro group could introduce some degree of polarity to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The nitro group could potentially be reduced to an amino group, and the amino group could react with acids to form amides. The carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitro group could make the compound more polar and potentially more soluble in polar solvents .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “methyl 3-amino-4-[(4-chlorobenzyl)thio]-6-nitro-1-benzothiophene-2-carboxylate” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

methyl 3-amino-4-[(4-chlorophenyl)methylsulfanyl]-6-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S2/c1-24-17(21)16-15(19)14-12(6-11(20(22)23)7-13(14)26-16)25-8-9-2-4-10(18)5-3-9/h2-7H,8,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPWTUMNHIKBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2SCC3=CC=C(C=C3)Cl)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-amino-4-[(4-chlorobenzyl)thio]-6-nitro-1-benzothiophene-2-carboxylate
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methyl 3-amino-4-[(4-chlorobenzyl)thio]-6-nitro-1-benzothiophene-2-carboxylate
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methyl 3-amino-4-[(4-chlorobenzyl)thio]-6-nitro-1-benzothiophene-2-carboxylate
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methyl 3-amino-4-[(4-chlorobenzyl)thio]-6-nitro-1-benzothiophene-2-carboxylate
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methyl 3-amino-4-[(4-chlorobenzyl)thio]-6-nitro-1-benzothiophene-2-carboxylate
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methyl 3-amino-4-[(4-chlorobenzyl)thio]-6-nitro-1-benzothiophene-2-carboxylate

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